An In-Depth Technical Guide to Benzyl β-D-Glucopyranoside: Chemical Properties, Structure, and Applications
An In-Depth Technical Guide to Benzyl β-D-Glucopyranoside: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological significance of Benzyl β-D-glucopyranoside. All quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using high-contrast, publication-quality diagrams.
Core Chemical and Physical Properties
Benzyl β-D-glucopyranoside is a glycoside composed of a D-glucose molecule linked to a benzyl group via a β-glycosidic bond.[1] It is typically a white to off-white crystalline solid.[1] Due to the hydrophobic nature of the benzyl group, it is less soluble in water compared to unsubstituted glucose but is soluble in polar organic solvents such as methanol and ethanol.[1] This compound is a versatile building block in carbohydrate chemistry and a valuable tool in glycobiology research.[2]
Structural and Chemical Identifiers
The structural identity of Benzyl β-D-glucopyranoside is defined by several key identifiers used across chemical databases and literature.
| Identifier | Value | Source |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(phenylmethoxy)oxane-3,4,5-triol | [3] |
| CAS Number | 4304-12-5 | [3] |
| Molecular Formula | C₁₃H₁₈O₆ | [3][4] |
| SMILES | C1=CC=C(C=C1)CO[C@H]2--INVALID-LINK--CO)O)O">C@@HO | [3] |
| InChI | InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13-/m1/s1 | [3] |
| InChIKey | GKHCBYYBLTXYEV-UJPOAAIJSA-N | [3] |
Physicochemical Data
The following table summarizes the key physical and chemical properties of Benzyl β-D-glucopyranoside.
| Property | Value | Source |
| Molecular Weight | 270.28 g/mol | [3][4] |
| Exact Mass | 270.11033829 Da | [4] |
| Appearance | White to off-white crystalline solid | [1] |
| Topological Polar Surface Area | 99.4 Ų | [4] |
| Hydrogen Bond Donors | 4 | [4] |
| Hydrogen Bond Acceptors | 6 | [4] |
| Rotatable Bonds | 4 | [4] |
| XLogP3 | -0.7 | [4] |
Note: Specific experimental values for melting point, boiling point, and optical rotation are not consistently reported across publicly available literature. The properties listed are primarily computed values.
Synthesis and Purification Protocols
Benzyl β-D-glucopyranoside and its derivatives are synthesized through various chemical and enzymatic methods. A common chemical approach is the Koenigs-Knorr reaction, which involves the glycosylation of benzyl alcohol using a protected glucose donor.[5] Purification is critical to remove byproducts and is typically achieved through column chromatography.[6][7]
Generalized Experimental Protocol: Chemical Synthesis
A frequently employed method for synthesizing glycosides like Benzyl β-D-glucopyranoside involves the reaction of a protected glycosyl halide (e.g., acetobromoglucose) with an alcohol (benzyl alcohol) in the presence of a promoter. This is followed by deprotection to yield the final product.
Step 1: Glycosylation (Koenigs-Knorr Reaction)
-
Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) and benzyl alcohol in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).[8][9]
-
Add a promoter, such as silver (I) carbonate, to the mixture.[8]
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[7]
-
Upon completion, filter the reaction mixture to remove insoluble salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude, protected product (Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside).[10]
Step 2: Deprotection (Zemplén Deacetylation)
-
Dissolve the crude protected product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction with an acid resin (e.g., Amberlite H+).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude Benzyl β-D-glucopyranoside.
Step 3: Purification (Silica Gel Column Chromatography)
-
Prepare a slurry of silica gel in a non-polar eluting solvent (e.g., hexane/ethyl acetate mixture).[6]
-
Load the crude product, dissolved in a minimal amount of solvent, onto the top of the silica gel column.[6]
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) to separate the desired product from impurities.[6][7]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified Benzyl β-D-glucopyranoside.
Biological Activity and Research Applications
Benzyl β-D-glucopyranoside and its derivatives are significant in drug development, particularly as inhibitors of key biological targets. Their structural similarity to glucose allows them to interact with glucose transporters and enzymes involved in carbohydrate metabolism.
Inhibition of Sodium-Glucose Cotransporters (SGLT)
One of the most studied applications of glycoside derivatives is the inhibition of sodium-glucose cotransporters, SGLT1 and SGLT2.[11]
-
SGLT1 is primarily found in the small intestine and is responsible for the absorption of dietary glucose and galactose.[11][12]
-
SGLT2 is located in the proximal tubules of the kidneys and reabsorbs the majority of glucose from the glomerular filtrate back into the bloodstream.[12]
Inhibition of SGLT1 can reduce intestinal glucose uptake, while inhibition of SGLT2 promotes the excretion of glucose in the urine, thereby lowering blood glucose levels.[11] This dual-action mechanism is a promising strategy for the treatment of type 2 diabetes.[12] Derivatives of Benzyl β-D-glucopyranoside serve as scaffolds for developing potent and selective SGLT inhibitors.
The diagram below illustrates the mechanism of glucose transport by SGLT1 in an intestinal epithelial cell and how a competitive inhibitor, such as a derivative of Benzyl β-D-glucopyranoside, can block this process.
References
- 1. CAS 4304-12-5: benzyl B-D-glucopyranoside | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl beta-d-glucopyranoside | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl-beta-d-glucopyranoside | C13H18O6 | CID 13254166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sodium glucose cotransporter SGLT1 as a therapeutic target in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
